N-stearoyl cerebroside
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Overview
Description
N-stearoyl cerebroside is a type of glycosphingolipid, which are complex lipids composed of a ceramide backbone linked to a sugar residue. This compound is a subtype of cerebrosides, which are crucial constituents of cell membranes, particularly in the nervous system. This compound is characterized by the presence of a stearic acid moiety attached to the ceramide backbone. These molecules play significant roles in maintaining cell structure and facilitating signal transduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-stearoyl cerebroside typically involves the following steps:
Formation of Ceramide: The process begins with the synthesis of ceramide, which is composed of sphingosine and a fatty acid. Sphingosine is a long-chain amino alcohol that forms the backbone of the molecule.
Addition of Stearic Acid: Stearic acid is then esterified to the sphingosine base, forming N-stearoyl ceramide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: N-stearoyl cerebroside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of hydroxy derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the sugar residue.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various glycosyl donors and catalysts.
Major Products Formed:
Oxidation: Hydroxy derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various glycosylated derivatives.
Scientific Research Applications
N-stearoyl cerebroside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and interactions.
Biology: Plays a crucial role in cell membrane structure and function, particularly in the nervous system.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and other neurological disorders.
Industry: Used in the production of specialized lipids and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N-stearoyl cerebroside involves its integration into cell membranes, where it contributes to membrane stability and signal transduction. The molecule interacts with various proteins and receptors, influencing cellular processes such as apoptosis, differentiation, and proliferation. The sugar residue of this compound plays a key role in its interactions with other molecules and cellular components .
Comparison with Similar Compounds
Galactocerebroside: Contains a galactose residue instead of glucose.
Glucocerebroside: Contains a glucose residue.
Sulfatides: Sulfated derivatives of cerebrosides.
Uniqueness: N-stearoyl cerebroside is unique due to the presence of the stearic acid moiety, which influences its hydrophobic characteristics and interactions within the cell membrane. This compound is particularly abundant in the myelin sheath of neurons, highlighting its importance in neurodevelopment and function .
Properties
Molecular Formula |
C42H81NO8 |
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Molecular Weight |
728.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1 |
InChI Key |
YMYQEDCYNANIPI-NMJNODIHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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